molecular formula C8H9ClN4O2 B11880595 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol CAS No. 32528-39-5

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol

Cat. No.: B11880595
CAS No.: 32528-39-5
M. Wt: 228.63 g/mol
InChI Key: OGFJTQAFMZTDJO-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is a purine derivative characterized by a propane-1,3-diol backbone substituted at the purine N(9) position. The 6-chloro substituent on the purine ring enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions.

Properties

CAS No.

32528-39-5

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)propane-1,3-diol

InChI

InChI=1S/C8H9ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)5(1-14)2-15/h3-5,14-15H,1-2H2

InChI Key

OGFJTQAFMZTDJO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol typically involves the reaction of 6-chloropurine with 1,3-dihydroxypropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. In the case of antiviral drugs, it interferes with viral DNA replication, preventing the virus from multiplying .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Selenium-Substituted Analog
  • Compound : 2-((6-Chloro-9H-purin-9-yl)methylselanyl)propane-1,3-diol ()
    • Key Difference : The methylselanyl (-SeCH2-) group replaces the oxygen bridge in the propane-1,3-diol chain.
    • Impact :
  • Synthesis : Higher yield (88%) compared to oxygen analogs due to selenium’s nucleophilicity .
  • Bioactivity: Exhibits antiviral properties, with UV λmax at 263 nm and distinct ¹H-NMR signals (δ 5.68 ppm for selenoether protons) .
  • Stability : Selenium’s redox activity may enhance oxidative degradation compared to oxygen analogs.
Pyridinium-Modified Derivatives
  • Compound : Pyridinium salts of 2-piperidinyl-6-triazolylpurine ()
    • Key Difference : Incorporation of a pyridinium moiety into the propane-1,3-diol chain.
    • Impact :
  • Solubility : Enhanced water solubility due to the charged pyridinium group, improving bioavailability .
  • Synthesis : Requires tosylation and ion-exchange steps, increasing complexity compared to unmodified analogs .
Allyl and Propargyl Derivatives
  • Compound : 6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine ()
    • Key Difference : Substitution with propargyl or allyl groups at N(9).
    • Impact :
  • Reactivity : Propargyl groups enable click chemistry applications (e.g., triazole formation) but reduce stability under basic conditions .
  • Bioactivity : Moderate cytotoxicity in cancer cell lines, with ¹H-NMR δ 8.75 ppm for purine protons .

Physicochemical Properties

Property 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol Selenium Analog () Pyridinium Derivative ()
Molecular Weight ~305.7 g/mol 326.15 g/mol ~450–500 g/mol (varies with substituent)
Melting Point Not reported 140–143°C Not reported
UV λmax (MeOH) ~260–265 nm 263 nm ~260 nm (purine backbone)
Solubility Low in water Low (organic solvents) High (aqueous buffers)

Biological Activity

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is a purine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14ClN5O2 and a molecular weight of approximately 237.2614 g/mol. Its structure features a chloro-substituted purine ring, which is critical for its biological interactions and activity. The presence of both amine and alcohol functional groups allows it to participate in various biochemical reactions.

Antiviral Activity
this compound exhibits notable antiviral properties, particularly as a metabolite of Famciclovir. It inhibits viral replication by targeting viral DNA polymerases, effectively interfering with viral DNA synthesis due to its structural similarity to nucleotides. This mechanism is crucial in the treatment of viral infections such as herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Immunomodulatory Effects
In addition to its antiviral activity, the compound has demonstrated immunomodulatory effects that may enhance therapeutic outcomes against various viral infections. These effects could involve modulation of cellular pathways and gene expression, contributing to its overall efficacy.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound in vitro:

  • Antiviral Efficacy: A study highlighted that the compound significantly inhibited HSV replication in cultured cells, showcasing an effective IC50 (half maximal inhibitory concentration) value.

Case Studies

Case Study 1: Antiviral Treatment
In a clinical trial involving patients with recurrent genital herpes, administration of Famciclovir (which metabolizes to this compound) resulted in reduced lesion duration and frequency of outbreaks compared to placebo.

Case Study 2: Immunomodulation
Research indicated that the compound could enhance immune response markers (e.g., increased cytokine production) in vitro, suggesting its potential role in immunotherapy for viral infections.

Comparative Analysis

Property This compound Famciclovir
Molecular Formula C10H14ClN5O2C14H19ClN4O4
Mechanism of Action Inhibits viral DNA polymeraseProdrug metabolized to active form
Primary Use Antiviral agentTreatment for HSV
Immunomodulatory Effects YesLimited

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